

eCF506: A Deep Dive Beyond SRC and YES1 Inhibition

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Compound of Interest

Compound Name: eCF506

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506, also known as NXP900, is a potent and highly selective inhibitor of the non-receptor tyrosine kinases SRC and YES1.^[1] Its unique mechanism of action, which involves locking the SRC kinase in its inactive conformation, inhibits both the enzymatic and scaffolding functions of the protein.^{[2][3]} This mode of inhibition leads to superior anti-tumor efficacy and tolerability compared to traditional ATP-competitive SRC inhibitors.^{[2][3]} While the primary targets of **eCF506** are well-established, a comprehensive understanding of its broader cellular interactions is crucial for predicting its full therapeutic potential and potential off-target effects. This technical guide provides an in-depth analysis of the cellular targets of **eCF506** beyond SRC and YES1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Analysis of eCF506 Kinase Selectivity

A kinome-wide enzymatic inhibition screen was performed to determine the selectivity of **eCF506**. The screen tested **eCF506** at a concentration of 1 μ mol/L against a panel of 340 wild-type protein kinases. The results demonstrated the high selectivity of **eCF506**, with only 25 kinases showing a reduction in activity of more than 50%.^[2]

Of the identified hits, nine belong to the SRC family of kinases (SFKs), confirming the on-target activity of the compound.^[2] Notably, **eCF506** exhibits exceptional selectivity over the ABL

kinase, with a greater than 950- to 1000-fold difference in activity compared to SRC.[1][4] This is a significant advantage over many existing SRC inhibitors, which often co-inhibit ABL, leading to potential off-target effects.

The most potent off-target hit identified in the screen was the non-receptor tyrosine kinase BRK (Breast Tumor Kinase), also known as PTK6.[2] However, the inhibitory potency of **eCF506** against SRC was found to be 35-fold higher than its potency against BRK.[2]

Table 1: Summary of **eCF506** Kinome Scan Results

Parameter	Value	Reference
Number of Kinases Screened	340	[2]
eCF506 Concentration	1 μ mol/L	[2]
Kinases with >50% Inhibition	25	[2]
SRC Family Kinase Hits	9	[2]
Most Potent Non-SFK Target	BRK (PTK6)	[2]
Selectivity (SRC vs. BRK)	35-fold	[2]
Selectivity (SRC vs. ABL)	>950-fold	[1]

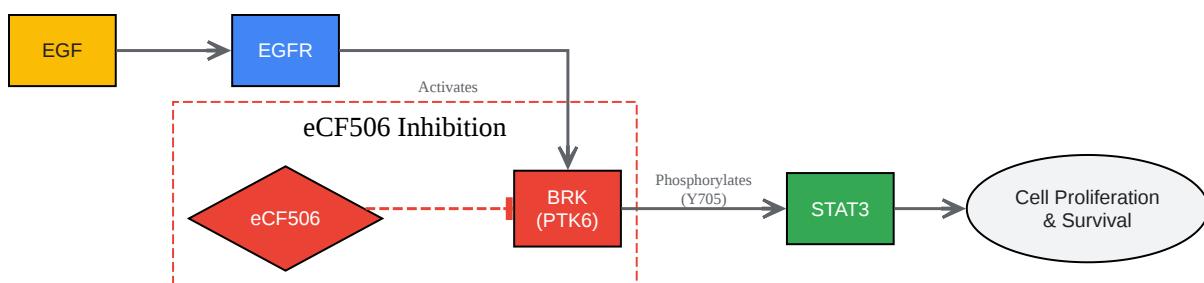
Table 2: Known Cellular Targets of **eCF506** with >50% Inhibition at 1 μ M

Kinase Target	Family	% Inhibition (at 1 μ M)	IC50 (nM)	Reference
SRC	SRC Family	>99%	< 0.5	[1][2]
YES1	SRC Family	Not explicitly quantified in screen, but known primary target	2.1	[1]
Other SRC Family Kinases (7)	SRC Family	>50%	Not specified	[2]
BRK (PTK6)	Tyrosine Kinase	>50%	17.3	[2]
Other 15 Kinases	Various	>50%	Not specified	[2]

Note: The complete list of the 25 kinases inhibited by more than 50% is detailed in the supplementary materials of the primary publication (Temps et al., Cancer Research, 2021), which was not publicly accessible for this review.

Signaling Pathways of Key Off-Target Kinases

The identification of BRK as a significant off-target provides insight into other signaling pathways potentially modulated by **eCF506**.



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Caption: Simplified BRK signaling pathway and the inhibitory action of **eCF506**.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Below are representative protocols for key experiments used to characterize the cellular targets of **eCF506**.

Kinome-Wide Inhibition Screen (Enzymatic Assay)

This protocol outlines the general procedure for a kinase inhibition screen, similar to the one performed by Reaction Biology Corp.

Objective: To determine the inhibitory activity of **eCF506** against a large panel of purified protein kinases.

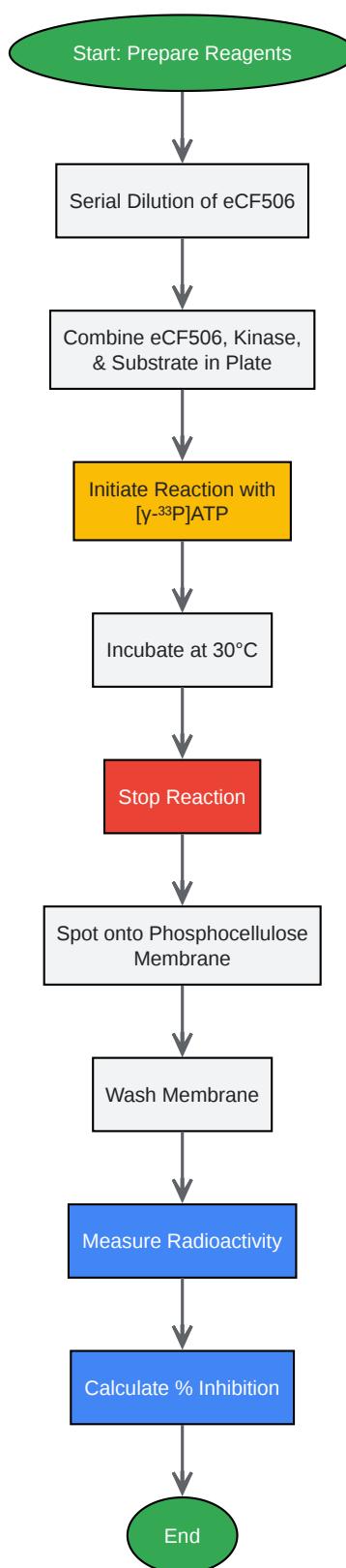
Materials:

- **eCF506** stock solution (in DMSO)
- Purified recombinant kinases
- Kinase-specific substrates
- ATP (radiolabeled [γ -³³P]ATP)
- Kinase reaction buffer
- 96- or 384-well plates
- Phosphocellulose membrane
- Scintillation counter

Procedure:

- Prepare serial dilutions of **eCF506** in kinase reaction buffer.

- In a multi-well plate, add the diluted **eCF506**, the specific kinase, and its corresponding substrate.
- Initiate the kinase reaction by adding [γ -³³P]ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a phosphocellulose membrane.
- Wash the membrane to remove unincorporated [γ -³³P]ATP.
- Measure the radioactivity on the membrane using a scintillation counter to quantify substrate phosphorylation.
- Calculate the percentage of kinase inhibition for each **eCF506** concentration relative to a DMSO control.



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Caption: Workflow for a typical radiometric kinase inhibition assay.

Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction

This protocol describes the co-immunoprecipitation of SRC and FAK to assess the effect of **eCF506** on their interaction.[\[2\]](#)

Objective: To determine if **eCF506** disrupts the formation of the SRC-FAK protein complex in cells.

Materials:

- Breast cancer cell lines (e.g., MDA-MB-231)
- **eCF506**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-SRC antibody
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blotting reagents
- Anti-FAK antibody

Procedure:

- Culture MDA-MB-231 cells to 70-80% confluency.
- Treat the cells with **eCF506** (e.g., 0.1 μ M) or DMSO (vehicle control) for a specified time (e.g., 6 hours).[\[2\]](#)
- Lyse the cells and quantify the protein concentration of the lysates.
- Pre-clear the lysates with magnetic beads to reduce non-specific binding.

- Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C.
- Add Protein A/G magnetic beads to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads using elution buffer.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-FAK antibody to detect co-immunoprecipitated FAK. An anti-SRC antibody is used as a control for the immunoprecipitation efficiency.

Cell Viability Assay (MTT Assay)

This protocol details a common method for assessing the effect of **eCF506** on the proliferation of cancer cell lines.

Objective: To determine the concentration of **eCF506** that inhibits cell proliferation by 50% (GI50).

Materials:

- Breast cancer cell lines
- **eCF506**
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Treat the cells with a range of concentrations of **eCF506** and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48 hours).[\[2\]](#)
- Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Add solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.

Conclusion

eCF506 is a highly selective inhibitor of SRC and YES1, with a well-defined mechanism of action that confers significant therapeutic advantages. While its primary targets are clear, this guide highlights that its cellular interactions extend to a limited number of other kinases, most notably BRK. The high degree of selectivity of **eCF506** is a promising feature that may translate to a favorable safety profile in clinical applications. The experimental protocols provided herein offer a framework for further investigation into the nuanced cellular effects of this promising therapeutic agent. A complete understanding of the on- and off-target activities of **eCF506** will be instrumental in guiding its clinical development and identifying patient populations most likely to benefit from its unique therapeutic properties.

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